(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with N,N-dimethyl-5-oxopyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
- (S)-1-(4-Fluorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
- (S)-1-(4-Methylbenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
Uniqueness
(S)-1-(4-Bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the bromine atom in the 4-bromobenzoyl group. This bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can be leveraged in various applications, making the compound valuable for research and development.
Properties
CAS No. |
85711-93-9 |
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Molecular Formula |
C14H15BrN2O3 |
Molecular Weight |
339.18 g/mol |
IUPAC Name |
(2S)-1-(4-bromobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
QYLBEZABIATHBC-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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